molecular formula C7H5F3N4 B3097791 5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine CAS No. 1319067-64-5

5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Cat. No. B3097791
CAS RN: 1319067-64-5
M. Wt: 202.14 g/mol
InChI Key: PSSQTQSLTKVMJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a nitrogenous heterocyclic compound with the molecular formula C₂H₃N₃ . It belongs to the class of triazoles , which are five-membered aromatic azole rings containing two carbon and three nitrogen atoms. Triazole derivatives exhibit versatile biological activities due to their ability to bind with various enzymes and receptors in the biological system. These compounds find applications in several drug classes, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular drugs .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis Methods : 5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine and its derivatives have been synthesized using various methods. For instance, Dolzhenko et al. (2008) described the preparation of fluorinated 7-aryl-2-pyridyl-6,7-dihydro[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-amines, indicating a practical three-step procedure starting from (iso)nicotinic hydrazides (Dolzhenko et al., 2008).
  • Antiproliferative Activity : The synthesized 1,2,4-triazolo[1,5-a][1,3,5]triazines, including variants of 5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine, have been evaluated for antiproliferative activity against breast, colon, and lung cancer cell lines. One particular compound, 2-(pyridine-3-yl)-7-(4-trifluoromethylphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-amine, demonstrated significant activity (Dolzhenko et al., 2008).

Chemical Properties and Other Applications

  • Regio- and Stereoselective Synthesis : Rahmati (2011) developed a method for the regio- and stereoselective synthesis of 5-(trifluoromethyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidines under solvent-free conditions, employing a three-component condensation reaction. This highlights the chemical versatility of such compounds (Rahmati, 2011).
  • Herbicidal Activity : Moran (2003) explored the use of substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, including variants of 5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine, in agriculture. These compounds showed promising herbicidal activity on a wide range of vegetation at low application rates (Moran, 2003).

Structural Analysis

  • Crystal Structure Study : Dolzhenko et al. (2011) conducted a study on the molecular and crystal structure of a closely related compound, providing insights into the structural characteristics of this class of chemicals (Dolzhenko et al., 2011).

properties

IUPAC Name

5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N4/c8-7(9,10)4-2-1-3-5-12-6(11)13-14(4)5/h1-3H,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSSQTQSLTKVMJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NN2C(=C1)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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